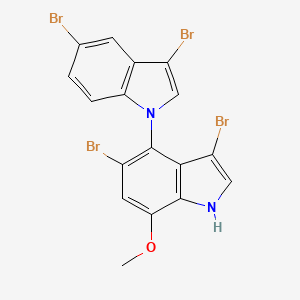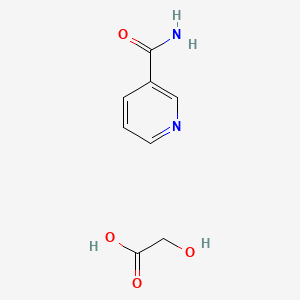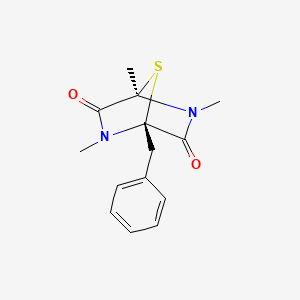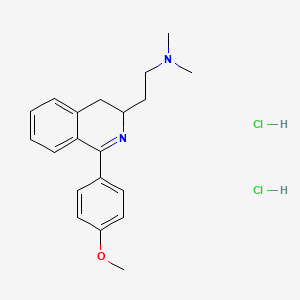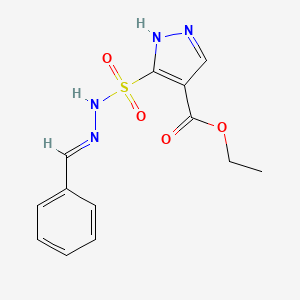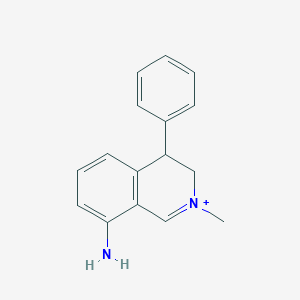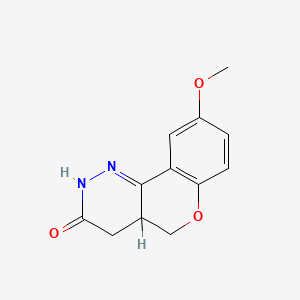
1-tert-Butylamino-2,3-propanediol pidolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butylamino-2,3-propanediol pidolate is a chemical compound with the molecular formula C7H17NO2.C5H7NO3 and a molecular weight of 276.33. It is a combination of 1-tert-Butylamino-2,3-propanediol and pidolic acid (5-oxo-L-proline) in a 1:1 molar ratio . This compound is known for its stereochemistry, having two defined stereocenters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-tert-Butylamino-2,3-propanediol can be synthesized through the reaction of tert-butylamine with glycidol under controlled conditions. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 1-tert-Butylamino-2,3-propanediol pidolate involves the combination of 1-tert-Butylamino-2,3-propanediol with pidolic acid. This process is carried out in a controlled environment to ensure the correct molar ratio and purity of the final product. The mixture is then subjected to crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-Butylamino-2,3-propanediol pidolate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-tert-Butylamino-2,3-propanediol pidolate has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 1-tert-Butylamino-2,3-propanediol pidolate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-Butylamino-2,3-propanediol: The parent compound without the pidolic acid component.
Pidolic acid:
Uniqueness
1-tert-Butylamino-2,3-propanediol pidolate is unique due to its combination of 1-tert-Butylamino-2,3-propanediol and pidolic acid, which imparts distinct chemical and biological properties. The presence of both components allows for a broader range of applications and interactions compared to the individual compounds .
Eigenschaften
CAS-Nummer |
61906-38-5 |
|---|---|
Molekularformel |
C12H24N2O5 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
(2S)-3-(tert-butylamino)propane-1,2-diol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H17NO2.C5H7NO3/c1-7(2,3)8-4-6(10)5-9;7-4-2-1-3(6-4)5(8)9/h6,8-10H,4-5H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t6-;3-/m00/s1 |
InChI-Schlüssel |
SYUKFOHBOMZHBA-QPFDAVBJSA-N |
Isomerische SMILES |
CC(C)(C)NC[C@@H](CO)O.C1CC(=O)N[C@@H]1C(=O)O |
Kanonische SMILES |
CC(C)(C)NCC(CO)O.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


